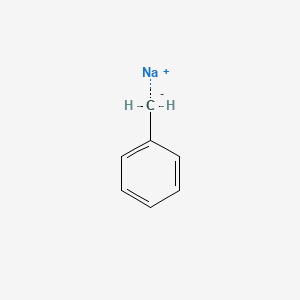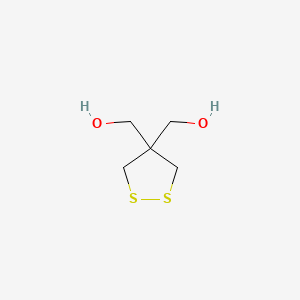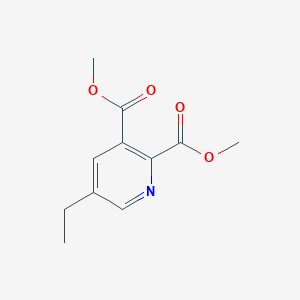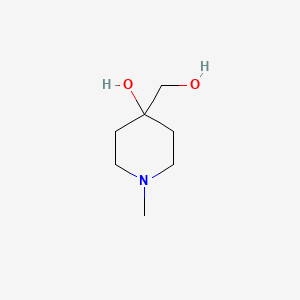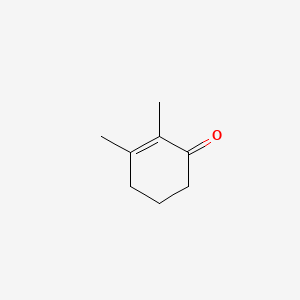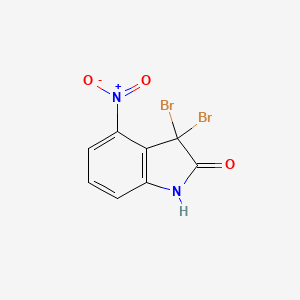
3,3-Dibromo-4-nitro-oxindole
Overview
Description
3,3-Dibromo-4-nitro-oxindole is a chemical compound with the molecular formula C8H4Br2N2O3 . It contains a total of 20 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .
Synthesis Analysis
The synthesis of 3,3-Dibromo-4-nitro-oxindole involves various chemical reactions. For instance, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields . The latter was exposed to the Bartoli reaction again using isopropenylmagnesium bromide, to give 7-bromo-4-(bromomethyl)-2-methylindole .Molecular Structure Analysis
The molecular structure of 3,3-Dibromo-4-nitro-oxindole is characterized by several features. It contains a total of 20 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
3,3-Dibromo-4-nitro-oxindole can undergo various chemical reactions. For example, an efficient protocol has been developed for the aqueous-mediated synthesis of 3,3-di(indolyl)oxindole derivatives via the electrophilic substitution reaction of indoles with various isatins using sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) as a recoverable heterogeneous acid catalyst .Physical And Chemical Properties Analysis
3,3-Dibromo-4-nitro-oxindole has a molecular weight of 335.94 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Development of Synthetic Methodologies
Catalytic Enantioselective Synthesis : Efforts have been made to develop catalytic enantioselective syntheses of 3,3-disubstituted oxindoles due to their significant presence in natural products and bioactive compounds. Such syntheses contribute to the diversity-oriented synthesis of chiral oxindoles, demonstrating the importance of the fully substituted C3 stereocenter in biological activity (Cao, Zhou, & Zhou, 2018).
Organocatalytic Asymmetric Synthesis : The organocatalytic approach for synthesizing diverse 3,3'-disubstituted oxindole derivatives showcases the versatility of 3-pyrrolyl-oxindoles as efficient nucleophiles. This strategy also emphasizes the conversion of Michael adducts into functionalized oxindoles, highlighting the methodology's utility in accessing valuable natural product analogues (Cui et al., 2015).
Thiourea-Catalyzed Additions : Demonstrates a novel organocatalytic approach to synthesizing oxindole derivatives and indoline derivatives, emphasizing the creation of stereogenic centers, including quaternary centers, through thiourea-catalyzed asymmetric 1,4-additions. This method's broad scope and high enantioselectivity underscore its potential for synthesizing biologically active molecules (Bui, Syed, & Barbas, 2009).
Applications in Natural Product Synthesis and Bioactive Molecule Development
Formal Synthesis of Natural Products : The catalytic enantioselective dearomatization/rearomatization strategy has been applied to synthesize cyclotryptamine alkaloids, showcasing the method's utility in accessing complex natural products. This approach offers a new avenue for constructing diverse oxindoles with challenging quaternary stereocenters (Yuan et al., 2020).
Diversity-Oriented Synthesis : The tandem radical cyclization of N-arylacrylamides presents a powerful method for synthesizing functionalized 3,3-disubstituted oxindoles, highlighting recent advancements in this area and its applications in natural product synthesis. This review underscores the method's versatility and the importance of 3,3-disubstituted oxindoles in medicinal chemistry (Chen, Yu, & Xiao, 2014).
Future Directions
properties
IUPAC Name |
3,3-dibromo-4-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O3/c9-8(10)6-4(11-7(8)13)2-1-3-5(6)12(14)15/h1-3H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJAAGICYWWRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(C(=O)N2)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563211 | |
| Record name | 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibromo-4-nitro-oxindole | |
CAS RN |
113423-47-5 | |
| Record name | 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



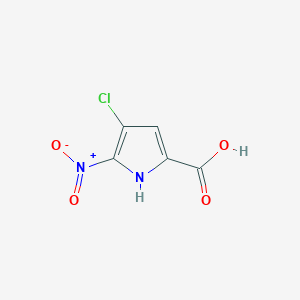

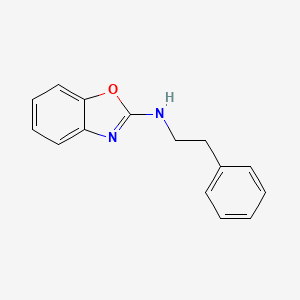

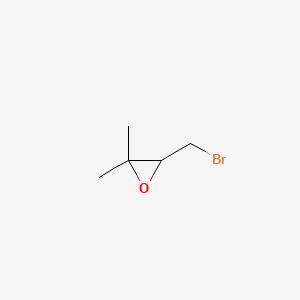
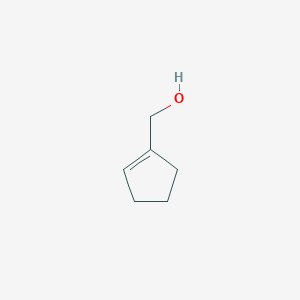
![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)
![7-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B3045697.png)
![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)
